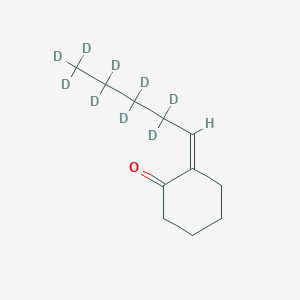

2-Pentylidenecyclohexanone-d9

Descripción

2-Pentylidenecyclohexanone-d9 (CAS: 25677-40-1) is a deuterated analog of 2-Pentylidenecyclohexanone, where nine hydrogen atoms in the pentylidene chain are replaced with deuterium. This isotopic labeling enhances its utility in mechanistic studies, metabolic tracing, and analytical applications such as nuclear magnetic resonance (NMR) spectroscopy . Structurally, it features a cyclohexanone ring with a (2Z)-configured pentylidene substituent.

Propiedades

Fórmula molecular |

C₁₁H₉D₉O |

|---|---|

Peso molecular |

175.32 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Non-Deuterated Analog: 2-Pentylidenecyclohexanone

Key Insight: The deuterated form is preferred in studies requiring isotopic discrimination, whereas the non-deuterated compound serves as a cost-effective alternative for general synthesis.

Benzylidenecyclohexanone Derivatives

Benzylidenecyclohexanone compounds (e.g., benzylidene derivatives) share structural similarities but differ in substitution patterns. For example, the patent-pending synthesis of 2-benzylphenol compounds involves dehydrogenation of benzylidenecyclohexanone derivatives under mild conditions .

| Feature | 2-Pentylidenecyclohexanone-d9 | Benzylidenecyclohexanone Derivatives |

|---|---|---|

| Substituent | Pentylidene (aliphatic chain) | Benzylidene (aromatic ring) |

| Synthetic Application | Dialkylphenol synthesis (Zr catalyst) | 2-Benzylphenol synthesis (dehydrogenation) |

| Isomer Control | Not explicitly documented | High selectivity for isomer-free products |

Key Insight: The aromatic benzylidene group in derivatives enables selective phenol synthesis, while the aliphatic pentylidene group in 2-Pentylidenecyclohexanone-d9 favors alkylphenol formation.

Other Cyclohexanone-Based Fragrance Compounds

Cyclohexanone derivatives like damascones and ionones are structurally related but differ in functional groups:

| Compound | Functional Group | Key Difference |

|---|---|---|

| 2-Pentylidenecyclohexanone-d9 | Pentylidene chain | Deuterated for isotopic studies |

| β-Damascone | Unsaturated ketone | Used in floral fragrances, no deuterated analog |

| α-Ionone | Cyclic terpene | Citrus/musk notes; distinct synthesis route |

Key Insight: Unlike terpene-derived fragrance compounds, 2-Pentylidenecyclohexanone-d9’s utility lies in its isotopic labeling rather than scent profile.

Research Findings and Data

Comparative Stability

This makes them suitable for long-term storage in fragrance applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.